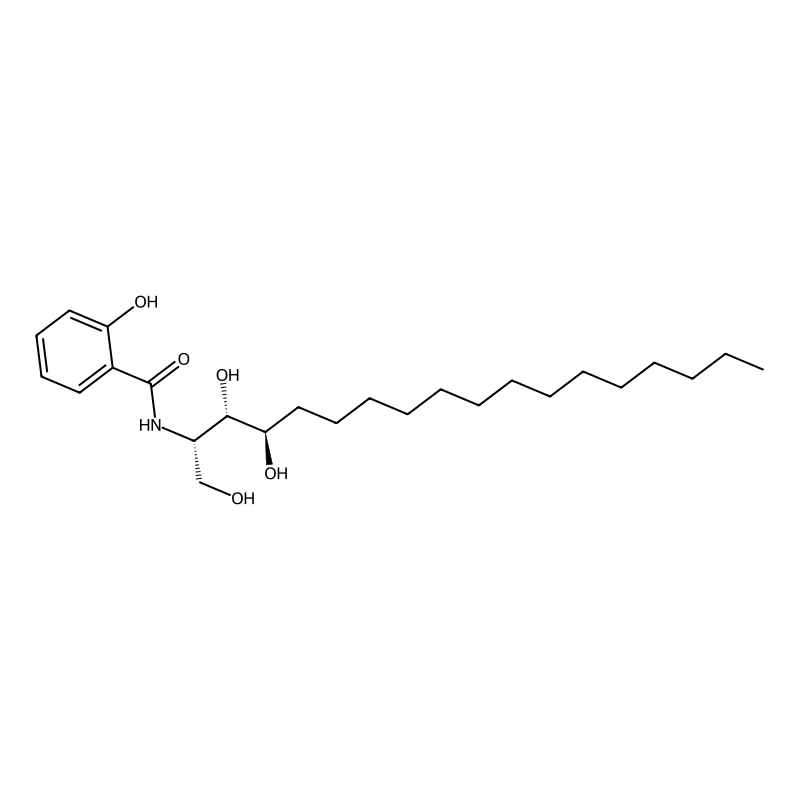Salicyloyl phytosphingosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Salicyloyl phytosphingosine is a synthetic sphingolipid derived from the combination of salicylic acid and phytosphingosine, a naturally occurring compound in human skin. Its molecular formula is C25H43NO5, with a molecular weight of approximately 437.6 g/mol . This compound exhibits significant biological activity, particularly in dermatological applications, due to its unique structural properties that enhance skin health and repair mechanisms.
- Oxidation: This reaction can lead to the formation of reactive oxygen species, which may influence cellular signaling pathways.
- Hydrolysis: The ester bond within salicyloyl phytosphingosine can be hydrolyzed under certain conditions, releasing salicylic acid and phytosphingosine .
These reactions are crucial for understanding its stability and activity in biological systems.
Salicyloyl phytosphingosine exhibits several notable biological activities:
- Skin Repair and Anti-Aging: It enhances the synthesis of procollagen-I in fibroblasts, which is vital for skin repair and anti-aging treatments. Studies have shown that it increases the deposition of dermal markers such as fibrillin-1 and reduces periorbital wrinkles .
- Moisturizing Effects: The compound stimulates the production of natural moisturizing factors in the skin, improving hydration and barrier function .
- Anti-Inflammatory and Antimicrobial Properties: Salicyloyl phytosphingosine demonstrates anti-inflammatory effects that can be beneficial in treating various skin conditions, including acne and dermatitis .
The synthesis of salicyloyl phytosphingosine typically involves the reaction between salicylic acid and phytosphingosine. This process can be facilitated by various methods:
- Chemical Synthesis: Direct coupling of salicylic acid with phytosphingosine using coupling agents under controlled conditions.
- Biotechnological Synthesis: Utilizing microorganisms such as Wickerhamomyces ciferrii to produce acetylated sphingoid bases, offering an alternative method for synthesizing this compound .
These methods highlight the versatility of producing salicyloyl phytosphingosine for various applications.
Salicyloyl phytosphingosine has a wide range of applications, particularly in cosmetics and dermatology:
- Cosmetic Formulations: It is used in creams and lotions aimed at repairing photoaged skin, enhancing moisture retention, and reducing wrinkles .
- Dermatological Treatments: Its anti-inflammatory properties make it suitable for treating acne, eczema, and other inflammatory skin conditions.
- Agricultural Uses: Salicylic acid's role in plant defense responses suggests potential applications in agriculture to enhance plant resilience against stressors .
Several compounds share structural or functional similarities with salicyloyl phytosphingosine. Here are some notable examples:
| Compound Name | Structure/Type | Unique Features |
|---|---|---|
| Phytosphingosine | Sphingolipid | Naturally occurring; promotes skin barrier function |
| Salicylic Acid | Phenolic Acid | Known for exfoliating properties; anti-acne effects |
| N-acetyl glucosamine | Amino Sugar | Enhances skin hydration; anti-aging properties |
| Ceramides | Lipid Molecules | Essential for skin barrier; moisturization |
Salicyloyl phytosphingosine stands out due to its dual action—combining the benefits of both salicylic acid (exfoliation) and phytosphingosine (skin barrier enhancement), making it particularly effective for skincare applications focused on aging and hydration.








